AL-438 was developed by Ligand Pharmaceuticals and is identified by its CAS number 239066-73-0. Its elemental composition includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), with the following percentages: C 79.51%, H 7.25%, N 4.03%, and O 9.21% . This compound falls within the category of benzopyrans, which are known for their diverse biological activities, including anti-inflammatory properties.
The synthesis of AL-438 involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final structure. While detailed synthetic procedures specific to AL-438 are not extensively documented in publicly available literature, similar compounds often utilize techniques such as:
For example, in related studies, compounds were synthesized through reactions involving acyl chlorides and other reagents under controlled conditions, highlighting the importance of temperature and reaction time in achieving desired yields .
The molecular structure of AL-438 features a complex arrangement typical of glucocorticoid modulators, characterized by a benzopyran core structure that facilitates binding to glucocorticoid receptors. The binding affinity of AL-438 is comparable to that of prednisolone, indicating a similar interaction profile with both glucocorticoid and mineralocorticoid receptors .
Key structural features include:
The precise three-dimensional conformation of AL-438 can significantly influence its pharmacological properties, including receptor binding affinity and efficacy.
AL-438 participates in various chemical reactions that can be categorized into:
Studies have shown that AL-438 exhibits anti-inflammatory activity by inhibiting interleukin-6 production in cellular models, demonstrating its potential efficacy in modulating inflammatory responses .
The mechanism of action for AL-438 is primarily through selective modulation of glucocorticoid receptors. Unlike traditional glucocorticoids, which can cause significant side effects due to their broad activity on multiple pathways, AL-438 selectively activates pathways that promote anti-inflammatory effects while sparing others involved in growth plate development.
AL-438 exhibits several notable physical and chemical properties:
AL-438 has promising applications in several scientific and medical fields:
AL-438 (CAS No. 239066-73-0) emerged in the early 2000s as part of targeted efforts to develop glucocorticoid receptor (GR) modulators with improved selectivity. Unlike classical glucocorticoids such as dexamethasone, AL-438 was engineered to dissociate anti-inflammatory efficacy from metabolic side effects. Its design capitalized on structural insights from steroidal scaffolds but incorporated non-steroidal elements to achieve receptor binding selectivity. Preclinical characterization identified AL-438 as a potent, orally active small molecule with a molecular weight of 347.45 g/mol (formula C₂₃H₂₅NO₂) [1]. Early studies highlighted its potential to overcome limitations of first-generation glucocorticoids, positioning it as a pioneering dissociated GR ligand in pharmacological research.
Analytical characterizations of AL-438 first appeared in specialized medicinal chemistry literature, emphasizing its receptor binding profile. Quantitative studies established its nanomolar affinity for the glucocorticoid receptor (Ki = 2.5 nM), with selectivity ratios exceeding 700-fold over progesterone, androgen, and estrogen receptors [1]. Computational analyses rationalized this selectivity through unique ligand-receptor interactions in the GR binding pocket. Publications documented its synthesis via multi-step organic routes, though detailed synthetic protocols remain proprietary. By the late 2000s, AL-438 was recognized in structure-activity relationship (SAR) studies as a key chemotype for selective GR modulation, facilitating later developments like selective glucocorticoid receptor agonists (SEGRAs) [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7